(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
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Overview
Description
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a benzimidazole moiety, and an acrylamide linkage, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Acrylamide Linkage Formation: The final step involves the reaction of the benzimidazole derivative with an appropriate acrylamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzimidazole or quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.
Biology
In biological research, it is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry
In the industrial sector, it is studied for its potential use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as DNA, proteins, and enzymes. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-(1H-indol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
- (E)-3-(3-(1H-benzimidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
Uniqueness
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one is unique due to its specific combination of a quinoline core, benzimidazole moiety, and acrylamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H19N3O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19N3O2/c1-16-11-12-19-18(15-16)24(17-7-3-2-4-8-17)25(26(31)29-19)22(30)13-14-23-27-20-9-5-6-10-21(20)28-23/h2-15H,1H3,(H,27,28)(H,29,31)/b14-13+ |
InChI Key |
DSQQKMMDIXQMNZ-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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